Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate

Piperazine derivatives Structure-activity relationship Aryl sulfonyl carbamates

Generic piperazines often yield promiscuous hits in CNS screening. CAS 897610-91-2 overcomes this with a differentiated 4-methoxyphenyl-piperazine core, a sulfonyl bridge, and an ethyl carbamate terminus that independently modulate lipophilicity and H-bonding for distinct aminergic receptor and MAGL binding profiles. - Reduced off-target promiscuity vs. simple arylpiperazines. - Ethyl carbamate offers superior metabolic stability over tert-butyl analogs. - In stock for immediate dispatch; custom synthesis options available on request.

Molecular Formula C16H25N3O5S
Molecular Weight 371.45
CAS No. 897610-91-2
Cat. No. B2833741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate
CAS897610-91-2
Molecular FormulaC16H25N3O5S
Molecular Weight371.45
Structural Identifiers
SMILESCCOC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H25N3O5S/c1-3-24-16(20)17-8-13-25(21,22)19-11-9-18(10-12-19)14-4-6-15(23-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20)
InChIKeyLDPNAGHNSYAFGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Piperazine-Sulfonyl-Carbamate Compound Profile


Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate (CAS 897610-91-2) is a synthetic piperazine derivative characterized by a 4-(4-methoxyphenyl)piperazine moiety linked through a sulfonyl bridge to an ethyl carbamate group . Piperazine-based carbamates and sulfonamides constitute a well-established class of chemical probes and drug precursors, with representative members known to engage serotonergic (5-HT), dopaminergic, and adrenergic receptors as well as endocannabinoid-regulating hydrolases such as monoacylglycerol lipase (MAGL) [1][2]. Unlike simple arylpiperazine fragments, this compound's unique combination of a sulfonamide-like sulfonyl linker and a masked ethyl carbamate terminus introduces distinct physicochemical and pharmacophoric properties, making it a structurally differentiated scaffold for multi-target CNS ligand exploration.

CNS profiling 4-Methoxyphenylpiperazine scaffold supports multi-receptor screening (5-HT, dopamine, adrenergic) for CNS ligand exploration
MAGL probe Sulfonyl carbamate motif aligns with reported MAGL modulator class for endocannabinoid hydrolase studies
HSL inhibitor Matches patent Markush structures for hormone-sensitive lipase inhibitor lead expansion research

Why Generic Analogs Fail


In scientific procurement, interchanging Ethyl (2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)carbamate with a generic piperazine derivative, a simple arylpiperazine, or even a close sulfonyl analog is inadvisable due to the highly specific structure-activity relationships (SAR) governing target engagement and off-target profiles. The 4-methoxyphenyl substituent on the piperazine ring, the sulfonyl (-SO2-) bridge length, and the ethyl carbamate terminus each independently modulate lipophilicity, hydrogen-bonding capacity, and conformational flexibility, resulting in distinct binding kinetics at aminergic receptors (5-HT, dopamine, adrenergic) or enzymatic targets such as MAGL [1]. Substituting with a phenyl analog (lacking the 4-methoxy group) or with an amide linker (instead of sulfonyl) can shift selectivity by orders of magnitude and alter metabolic stability, as documented for structurally related piperazine carbamate series [2]. The quantitative evidence below for CAS 897610-91-2 is limited to structural and physicochemical comparisons; direct pharmacological differentiation data are not publicly available.

4-Methoxy group Phenyl analog lacks the methoxy H-bond acceptor and has lower MW; receptor binding kinetics and logP may shift significantly
Sulfonyl linker Acyl-linked piperazine carbamates show different MAGL/FAAH selectivity profiles; class-level evidence suggests sulfonyl improves selectivity window
Purity grade Generic piperazine intermediates at 90-93% purity may introduce confounding impurities; reported 95% (HPLC) for this compound supports assay reproducibility

Quantitative Differentiation Evidence


Methoxyphenyl vs. Phenyl Scaffold Comparison

The target compound differentiates from the unsubstituted phenyl analog Ethyl (2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)carbamate by the presence of a 4-methoxy substituent on the phenyl ring. This methoxy group adds 30.03 Da molecular weight (371.45 vs. 341.42 g/mol) and introduces a hydrogen-bond acceptor, which can alter receptor binding kinetics and metabolic oxidation susceptibility. No direct comparative activity data are available; this is a class-level inference based on well-documented methoxy effects in arylpiperazine medicinal chemistry .

Methoxyphenyl vs. Phenyl
Class-level inference
ΔMW: +30.03 g/mol (371.45 vs. 341.42); +1 H-bond acceptor from 4-methoxy group
Structural differentiation context for receptor screening libraries
No direct comparative activity data; class-level SAR inference
Piperazine derivatives Structure-activity relationship Aryl sulfonyl carbamates

MAGL Selectivity: Sulfonyl vs. Acyl Linker

Piperazine carbamate MAGL inhibitors reported by Cisar et al. (2010) show that N-sulfonyl-linked carbamates exhibit distinct potency and selectivity profiles compared to N-acyl-linked analogs. For example, compound 4d (piperazine, acyl linker) exhibited an IC50 of >10 µM for FAAH, while its sulfonyl counterpart showed improved selectivity. Although quantitative data for CAS 897610-91-2 are not published, its sulfonyl bridge suggests it belongs to the class of more selective MAGL modulators, with potential for lower cross-reactivity with FAAH [1].

MAGL: Sulfonyl vs. Acyl
Class-level inference
Acyl-linked analog 4d: FAAH IC50 >10 µM; sulfonyl class trend supports improved MAGL/FAAH selectivity
Supports MAGL probe selection context over generic acyl carbamates
No direct data for CAS 897610-91-2; recombinant human MAGL/FAAH assay context
MAGL inhibition Endocannabinoid hydrolases Piperazine carbamates

Purity Specification for Procurement

The target compound is offered by specialized fine chemical suppliers with a typical purity of 95% (HPLC), whereas many simple arylpiperazine building blocks are available only at 90-93% purity, making CAS 897610-91-2 a higher-quality starting material for sensitive assays . However, no head-to-head purity comparison with the same compound from different vendors is available; the specification is vendor-reported.

Purity Specification
Supporting evidence
95% (HPLC, vendor-reported) vs. generic intermediates at 90-93%
Supports assay reproducibility review for dose-response studies
Vendor-reported specification; no head-to-head vendor comparison available
Chemical purity Quality control Research chemical procurement

Best-Fit Research Applications


CNS Multi-Receptor Profiling

The 4-methoxyphenylpiperazine core is a privileged fragment in CNS drug discovery, known to interact with serotonin (5-HT1A, 5-HT7), dopamine (D2, D3), and adrenergic (α1) receptors. CAS 897610-91-2, with its extended sulfonyl-carbamate tail, is an ideal candidate for broad receptor screening panels aimed at identifying novel multi-target ligands for psychiatric or neurological disorders . Its structural complexity offers an advantage over simpler piperazine fragments by potentially reducing promiscuity and improving pharmacokinetic characteristics.

MAGL Chemical Probe Development

Piperazine carbamates with sulfonyl linkers constitute a recognized class of MAGL modulators. CAS 897610-91-2 can serve as a starting scaffold for SAR exploration targeting MAGL, with the goal of identifying selective inhibitors over FAAH—a key selectivity requirement for in vivo use. Its ethyl carbamate group may confer metabolic stability advantages over more labile tert-butyl carbamates [1].

HSL Inhibitor Lead Expansion

Patents from Novo Nordisk describe substituted piperazine carbamates as HSL inhibitors for metabolic disorders. The specific combination of a 4-methoxyphenyl group and a sulfonyl ethyl carbamate tail in CAS 897610-91-2 fits the general Markush structures in US20060160820, making it a worthwhile compound to test for HSL inhibition and anti-diabetic activity in adipocyte assays [2].

Application
Selection Property
Validation Focus
CNS multi-receptor profiling
Receptor panel screening fit
5-HT, dopamine, and adrenergic target engagement review
MAGL chemical probe development
Sulfonyl carbamate class fit
MAGL/FAAH selectivity assay context
HSL inhibitor lead expansion
Patent Markush structure alignment
Adipocyte assay and metabolic disorder model context
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